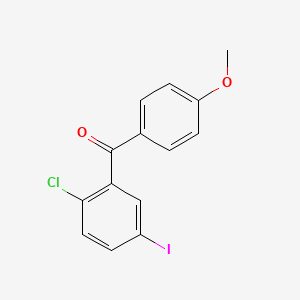
(2-Chloro-5-iodophenyl)(4-methoxyphenyl)methanone
Cat. No. B8752143
Key on ui cas rn:
1459754-39-2
M. Wt: 372.58 g/mol
InChI Key: JENZZAGOSSIJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09315438B2
Procedure details


2-chloro-5-iodobenzoyl chloride (10.7 g, 35.5 mmol) was dissolved in methylene chloride (200 mL). The resulting mixture was cooled in an ice-water bath. To the mixture was added aluminum trichloride (10.4 g, 78.2 mmol), and then added dropwise a solution of anisole (4.2 g, 38.9 mmol) in methylene chloride (50 mL). After the completion of dropwise addition, the resulting mixture was warmed up to room temperature and stirred for 3 hr. The reaction mixture was poured into ice-water and quenched. To the reaction mixture was added 3 mol/L hydrochloric acid. The resulting mixture was separated into an aqueous phase and an organic phase. The aqueous phase was extracted with methylene chloride (150 mL×2). The organic phases were combined, washed with a saturated sodium chloride solution, dried over anhydrous sodium sulphate, and concentrated under a reduced pressure. The resulting crude product was purified with a silica-gel column chromatography (ethyl acetate:petroleum ether=0-1:100) to produce 12.0 g of a product in a yield of 91%.





[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Cl-].[Cl-].[Cl-].[Al+3].[C:16]1([O:22][CH3:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([C:19]1[CH:20]=[CH:21][C:16]([O:22][CH3:23])=[CH:17][CH:18]=1)=[O:5] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Step Three
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 3 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled in an ice-water bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was added 3 mol/L hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was separated into an aqueous phase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with methylene chloride (150 mL×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude product was purified with a silica-gel column chromatography (ethyl acetate:petroleum ether=0-1:100)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
